![molecular formula C18H10N4 B1231967 Dipyrido[3,2-a:2',3'-c]phenazin CAS No. 19535-47-8](/img/structure/B1231967.png)
Dipyrido[3,2-a:2',3'-c]phenazin
Übersicht
Beschreibung
Dipyridophenazine is an organic heteropentacyclic compound.
Wissenschaftliche Forschungsanwendungen
Photosensibilisatoren für die Singulett-Sauerstoff-Erzeugung
Dppz-Derivate wurden als Photosensibilisatoren für die Singulett-Sauerstoff-Erzeugung entwickelt, die in der photodynamischen Therapie zur Krebsbehandlung von entscheidender Bedeutung ist . Diese Derivate weisen eine elektronische Absorption im roten Bereich um 600 nm auf, was aufgrund der tieferen Gewebsdurchdringung für biologische Anwendungen ideal ist .
Elektronendonor-Akzeptor-Systeme
Die Elektronendonor-Akzeptor-Donor (D–A–D) π-konjugierten Moleküle auf Basis von dppz sind von Bedeutung für die Herstellung von Materialien für die organische Elektronik . Sie ermöglichen intramolekulare Ladungstransferübergänge, die für die Entwicklung organischer Photovoltaik-Bauelemente unerlässlich sind .
DNA-Interkalation
Dppz und seine Derivate interkalieren in DNA, ein Prozess, bei dem sich die Verbindung zwischen die Basenpaare der DNA einfügt . Diese Eigenschaft wird beim Design von Medikamenten genutzt, die das genetische Material in Krebszellen angreifen können und so zu Apoptose oder programmiertem Zelltod führen .
Fluoreszierende Sonden und bioreaktive zelluläre Bildgebungsmittel
Aufgrund ihrer Fähigkeit, in DNA zu interkalieren, können dppz-Verbindungen als fluoreszierende Sonden fungieren. Sie werden in der zellulären Bildgebung verwendet, um die Position und Menge von DNA oder RNA in biologischen Proben zu visualisieren .
Künstliche Nukleasen
Dppz-Verbindungen haben sich als künstliche Nukleasen gezeigt. Dies sind Enzyme, die RNA oder DNA spalten können und in der Gentechnik und Gentherapie verwendet werden können, um genetisches Material zu manipulieren .
MRT-Kontrastmittel
Einige dppz-Derivate werden als MRT-Kontrastmittel untersucht. Ihre paramagnetischen Eigenschaften verstärken den Kontrast in MRT-Scans und verbessern die Visualisierung interner Strukturen in der medizinischen Diagnostik .
Organische Leuchtdioden (OLEDs)
Die photophysikalischen Eigenschaften von dppz machen es für den Einsatz in OLEDs geeignet. Seine Fähigkeit, bei elektrischer Anregung Licht auszustrahlen, ist wertvoll für die Entwicklung effizienterer und hellerer Displays für elektronische Geräte .
Chemische Sensoren
Dppz-basierte Verbindungen können so konstruiert werden, dass sie als chemische Sensoren fungieren. Ihre strukturellen und elektronischen Eigenschaften ermöglichen es ihnen, mit bestimmten Molekülen zu interagieren, wodurch sie für den Nachweis verschiedener Chemikalien in der Umwelt nützlich sind .
Wirkmechanismus
Target of Action
Dipyrido[3,2-a:2’,3’-c]phenazine, also known as dppz, primarily targets DNA . It has been developed as a photosensitizer for singlet oxygen generation . The compound has also been identified as an inhibitor of NEDD8-activating enzyme (NAE) .
Mode of Action
Dipyrido[3,2-a:2’,3’-c]phenazine interacts with its targets through a process known as intramolecular charge transfer . This process involves the transfer of an electron within the molecule, which is facilitated by the compound’s π-conjugated structure . The compound shows electronic absorption in the red region at a wavelength of around 600 nm .
Biochemical Pathways
The primary biochemical pathway affected by Dipyrido[3,2-a:2’,3’-c]phenazine is the generation of singlet oxygen . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as lipids, proteins, and DNA. The compound’s ability to generate singlet oxygen makes it a valuable tool in photodynamic therapy, a treatment method that uses light to activate a photosensitizing agent, producing reactive oxygen species that can kill cancer cells .
Pharmacokinetics
Its ability to generate singlet oxygen suggests that it may have good bioavailability, as it can effectively interact with biological targets .
Result of Action
The primary result of Dipyrido[3,2-a:2’,3’-c]phenazine’s action is the generation of singlet oxygen . This can lead to oxidative damage in cells, making the compound potentially useful in treatments such as photodynamic therapy . In addition, the compound has been shown to cause significant cytotoxicity in a dose and time-dependent manner .
Action Environment
The action of Dipyrido[3,2-a:2’,3’-c]phenazine can be influenced by various environmental factors. For example, the compound’s ability to generate singlet oxygen is dependent on the presence of light, as it acts as a photosensitizer . Therefore, the efficacy of the compound may be influenced by factors such as light intensity and wavelength .
Eigenschaften
IUPAC Name |
quinoxalino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQAWSJMUYMNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dppz and its metal complexes are known to interact with DNA, primarily through intercalation. [, , , , , ] The planar, aromatic structure of dppz allows it to insert itself between the base pairs of the DNA double helix. [, , , ]
A: Dppz exhibits a "light switch" effect upon binding to DNA. Its fluorescence is significantly enhanced in the hydrophobic environment of the DNA helix compared to its weak emission in aqueous solutions. [, , ]
A: Dppz complexes, particularly those with Ru(II), can induce DNA damage upon irradiation with visible light. [, , ] This photoinduced damage is attributed to a combination of guanine oxidation and the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2). [, ]
ANone: The molecular formula of dppz is C18H10N4, and its molecular weight is 282.31 g/mol.
A: The structure of dppz is confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Single-crystal X-ray analysis is also utilized to determine the solid-state structure of dppz and its metal complexes. [, , , ]
A: Dppz exhibits characteristic absorption bands in the UV-visible region, typically around 300-400 nm, attributed to π-π* transitions. [, ] Additionally, it shows relatively weak fluorescence in solution but displays enhanced emission upon intercalation into DNA. [, ]
A: Yes, dppz complexes have been successfully conjugated to biocompatible carriers like Peptide Nucleic Acids (PNA) for potential applications in biosensing and drug delivery. [, ]
A: Density functional theory (DFT) calculations are widely used to study the electronic structure, molecular orbitals, and spectroscopic properties of dppz and its metal complexes. [, , , , , , ] TD-DFT calculations, in particular, help rationalize the observed absorption and emission properties. [, , , ]
A: The provided articles primarily focus on understanding the fundamental photophysical and DNA-binding properties of dppz complexes. While QSAR studies are not explicitly discussed, several articles investigate the impact of structural modifications on the activity of dppz complexes, laying the groundwork for future QSAR model development. [, , , ]
A: Modifications to the dppz framework, like the introduction of electron-donating or -withdrawing groups, significantly impact the photophysical and electrochemical properties of the resulting metal complexes. [, , , , , , ] For instance, introducing electron-donating groups generally red-shifts the absorption and emission wavelengths. [, , ]
A: The choice of ancillary ligands alongside dppz significantly influences the complex's overall properties. For example, using bulky ancillary ligands can enhance the photodissociation of labile ligands like pyridine from Ru(II) dppz complexes. [] Additionally, the ancillary ligands can influence the complex's lipophilicity, cellular uptake, and interactions with biological targets. [, ]
A: Yes, extending the aromatic system of dppz, for example, by incorporating a benzo[i] moiety to form benzo[i]dipyrido[3,2-a:2',3'-c]phenazine (dppn), generally enhances the DNA binding affinity of the resulting metal complexes. [, , , ] This increased affinity is attributed to stronger π-π stacking interactions with DNA base pairs. [, ]
A: Researchers have explored several strategies to enhance the biopharmaceutical properties of dppz complexes. These include conjugation to biocompatible carriers like PNA, [, ] incorporating sugar moieties to improve cellular uptake, [] and modifying the ancillary ligands to modulate lipophilicity and solubility. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(10-Methyl-8-phenyl-6-phenylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B1231885.png)
![2-[(4-Acetamidophenyl)sulfonylamino]acetic acid [7-(ethoxycarbonylamino)-2-oxo-1-benzopyran-4-yl]methyl ester](/img/structure/B1231888.png)
![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)

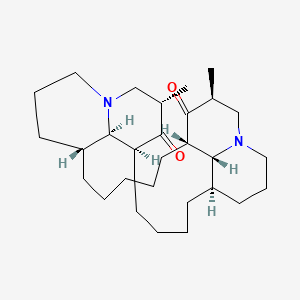
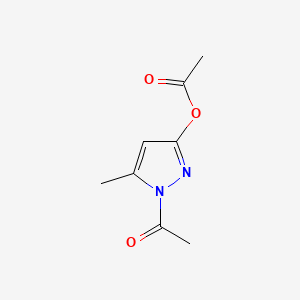


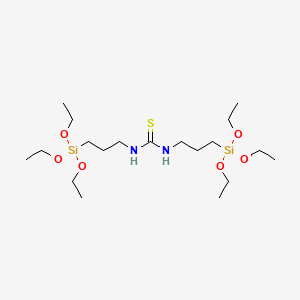

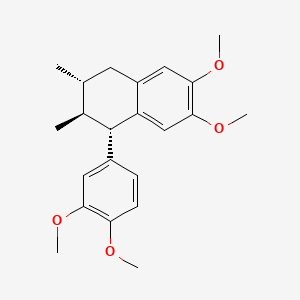
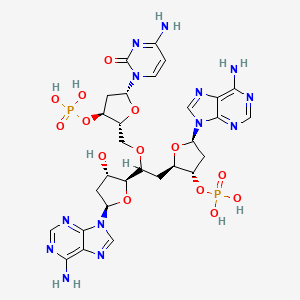
![methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1231906.png)
